molecular formula C18H18ClN5O2 B2834916 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878719-15-4

6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2834916
CAS RN: 878719-15-4
M. Wt: 371.83
InChI Key: FZIXSRUOYUUJJD-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as CC-5013 or Lenalidomide, is a derivative of thalidomide. It is a potent immunomodulatory drug that has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. CC-5013 has been approved by the US FDA for the treatment of multiple myeloma and myelodysplastic syndrome.

Mechanism of Action

The exact mechanism of action of 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is not fully understood. However, it is known to bind to a protein called cereblon, which is involved in the regulation of gene expression. 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to modulate the activity of several transcription factors (proteins that control the expression of genes) and inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has also been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is its potent immunomodulatory and anti-tumor properties. It has been shown to be effective in the treatment of multiple myeloma and myelodysplastic syndrome, two types of cancer that are difficult to treat with conventional chemotherapy. However, 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has some limitations for lab experiments. It is a highly potent drug that requires careful handling and storage. It also has some side effects, such as thromboembolism (blood clots), that can limit its use in certain patient populations.

Future Directions

There are several future directions for research on 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione. One area of research is the development of new derivatives of 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione that have improved potency and fewer side effects. Another area of research is the identification of new targets for 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, such as transcription factors and enzymes that are involved in the growth and survival of cancer cells. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione in different patient populations and disease settings.

Synthesis Methods

6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is synthesized from thalidomide by a series of chemical reactions. Thalidomide is first converted to 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which is then reacted with 2-chlorobenzoyl chloride to give 5-(2-chlorobenzoyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. This compound is then treated with ethylmagnesium bromide to yield 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione.

Scientific Research Applications

6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been extensively studied for its anti-tumor and immunomodulatory properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients). 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has also been shown to stimulate the immune system by increasing the production of cytokines (proteins that regulate immune responses) and activating T cells (a type of white blood cell that plays a key role in the immune system).

properties

IUPAC Name

6-(2-chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-5-22-16(25)14-15(21(4)18(22)26)20-17-23(10(2)11(3)24(14)17)13-9-7-6-8-12(13)19/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIXSRUOYUUJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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